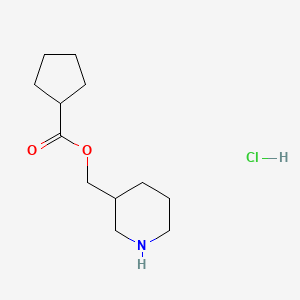![molecular formula C13H20ClNO2 B1397470 3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220036-77-0](/img/structure/B1397470.png)
3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10(12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Research conducted by Ikuta et al. (1987) focused on synthesizing a series of compounds similar to 3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride, specifically 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds demonstrated potential as anti-inflammatory and analgesic agents, with some showing equipotent anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Antibiotic Analogue Synthesis
Hall et al. (1983) explored synthesizing analogues of anisomycin, which included compounds similar to this compound. These synthetic antibiotics demonstrated activities against protozoa and fungi, particularly the p-methylbenzyl and benzyl analogues (Hall et al., 1983).
Enantioselective Synthesis Studies
Calvez et al. (1998) investigated the enantioselective synthesis of 2,3-disubstituted piperidines using precursors similar to this compound. Their research contributed to developing methods for the synthesis of complex, chiral chemical structures (Calvez et al., 1998).
Visible-Light-Mediated Iminyl Radical Generation
Usami et al. (2018) studied the synthesis of pyrroline through the treatment of O-(4-methoxybenzyl) oxime ether under visible-light irradiation. This research highlights the potential of using light-mediated reactions in synthesizing compounds related to this compound (Usami et al., 2018).
Benzylic Hydroxylation Research
Miller et al. (1995) explored the benzylic hydroxylation of compounds such as p-methylanisole, which is structurally related to this compound. Their study contributed to understanding the oxidation mechanisms in similar compounds (Miller et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-12(13)10-16-9-11-6-7-14-8-11;/h2-5,11,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFPDYNBFWEKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)


![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)